N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the tetrahydroisoquinoline ring, followed by the introduction of the cyclopropanecarbonyl and fluoro-3-methylbenzenesulfonamide groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroisoquinoline ring, a cyclopropane ring, and a sulfonamide group attached to a fluorinated benzene ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetrahydroisoquinoline ring might undergo electrophilic aromatic substitution or reduction reactions, while the sulfonamide group could participate in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group might increase its solubility in water, while the cyclopropane ring might increase its lipophilicity .Scientific Research Applications
Synthesis and Characterization
A variety of methodologies for the synthesis and characterization of compounds containing elements of the target molecule's structure have been developed. These include cyclocarbonylative Sonogashira reactions for synthesizing N-containing heterocycles, highlighting the versatility of palladium-catalyzed reactions in constructing complex molecular architectures involving cyclopropane and isoquinoline motifs (Aronica et al., 2016). Similarly, rhodium-catalyzed cyanation of chelation-assisted C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide demonstrates the potential for selective functionalization of aromatic systems, a technique that could be applicable to the synthesis of the target compound (Chaitanya et al., 2013).
Enzyme Inhibition and Biological Activity
Research on structurally similar compounds shows significant biological activity, particularly as enzyme inhibitors. For example, derivatives bearing a benzenesulfonamide moiety have been shown to inhibit human carbonic anhydrases, with potential implications for therapeutic applications (Buemi et al., 2019). This suggests that compounds with similar structural features, including the target molecule, may also exhibit promising biological activities.
Advanced Materials and Chemical Synthesis
Compounds with the cyclopropane and benzenesulfonamide motifs have been explored for their utility in advanced material synthesis and as intermediates in organic synthesis. For instance, the study of methylenecyclopropane rearrangements triggered by photoinduced electron transfer provides insight into reaction mechanisms relevant to the synthesis and functionalization of cyclopropane-containing compounds (Ikeda et al., 2003). Additionally, research into tubulin polymerization inhibitors based on anilinoquinoline derivatives demonstrates the potential of these structures in developing therapeutic agents (Srikanth et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c1-13-10-18(6-7-19(13)21)27(25,26)22-17-5-4-14-8-9-23(12-16(14)11-17)20(24)15-2-3-15/h4-7,10-11,15,22H,2-3,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJSGMJECRVKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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